Sodium bismuth tartrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

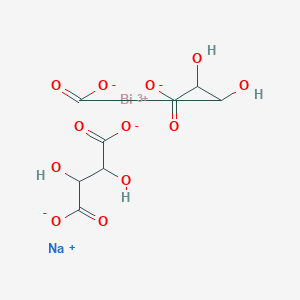

Sodium bismuth tartrate is a chemical compound with the molecular formula C12H12BiNa3O18. It is a coordination complex that includes bismuth, sodium, and tartrate ions. Historically, bismuth compounds have been used in medicine for over 300 years, primarily for treating gastrointestinal ailments and infections .

Mechanism of Action

Target of Action

Sodium bismuth tartrate primarily targets Helicobacter pylori , a bacterium that can cause ulcers and other gastrointestinal ailments . The compound’s antimicrobial activity makes it effective against this bacterium .

Mode of Action

It is known that bismuth-based drugs form a protective coating on the ulcer crater, which prevents the erosion generated by gastric acid and contributes to the healing of the ulcer .

Biochemical Pathways

It is known that bismuth compounds exhibit their activity through the reductive pathway to generate the more active bi 3+ analog compounds .

Pharmacokinetics

Bismuth compounds are poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . The normal concentration of bismuth in blood is between 1 and 15 μg/L, but absorption from oral preparations produces a significant rise . Elimination from the body takes place by the urinary and faecal routes . Elimination from blood displays multicompartment pharmacokinetics, the shortest half-life described in humans being 3.5 minutes, and the longest 17 to 22 years .

Result of Action

The result of this compound’s action is the effective treatment of ulcers caused by Helicobacter pylori and other gastrointestinal ailments . It also possesses synergistic activity when combined with antibiotics, making it ideal for multiple therapy regimens and overcoming bacterial resistance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solubility of bismuth compounds is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . Furthermore, the use of soluble bismuth organic compounds such as this compound is related to low toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium bismuth tartrate typically involves the reaction of bismuth nitrate with tartaric acid in the presence of sodium hydroxide. The process is highly dependent on the pH of the solution. For instance, a semitransparent colloidal solution of this compound can be prepared by producing an aqueous solution of the compound, extracting a magma at a pH of approximately 2.2, and then dissolving the magma into a salting-in mixture .

Industrial Production Methods: Industrial production methods for this compound often involve the hydrolytic processing of bismuth-containing nitrate solutions. This includes the dissolution of bismuth metal in nitric acid, purification from impurities, and transformation into various bismuth salts .

Chemical Reactions Analysis

Types of Reactions: Sodium bismuth tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the coordination chemistry of bismuth and the presence of tartrate ions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include sodium hydroxide, nitric acid, and other mineral acids. The reaction conditions often involve tight control of pH and temperature to ensure the desired products are formed .

Major Products: The major products formed from reactions involving this compound include bismuth oxides, hydroxides, and other bismuth-based materials. These products are often used in various industrial and biomedical applications .

Scientific Research Applications

Sodium bismuth tartrate has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other bismuth compounds and materials.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Historically used to treat gastrointestinal ailments and infections.

Industry: Utilized in the production of catalysts, optical glasses, pigments, and other materials.

Comparison with Similar Compounds

- Bismuth subnitrate

- Bismuth subsalicylate

- Bismuth citrate

- Bismuth oxide

- Bismuth sulfide

- Bismuth telluride

Sodium bismuth tartrate stands out due to its unique coordination chemistry and the presence of tartrate ions, which enhance its solubility and reactivity in various applications.

Biological Activity

Sodium bismuth tartrate (SBT) is a compound that has garnered attention for its biological activities, particularly in the treatment of gastrointestinal disorders and its antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical applications, and recent research findings.

Overview of this compound

This compound is a bismuth-containing compound that has been used primarily in the treatment of peptic ulcers, especially those associated with Helicobacter pylori infection. It functions as an antimicrobial agent and has been studied for its potential therapeutic effects in various diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity :

- Inhibition of Enzymatic Activity :

-

Multi-target Interaction :

- Recent studies have shown that bismuth compounds interact with multiple targets within bacterial cells, disrupting oxidative defense systems and metabolic pathways .

- For instance, SBT has been shown to downregulate virulence factors like CagA and VacA in H. pylori, which are involved in pathogenicity.

Clinical Applications

This compound has been utilized in various clinical settings:

- Treatment of Peptic Ulcers : SBT is effective in combination with antibiotics for eradicating H. pylori, thus promoting ulcer healing .

- Yaws Treatment : Historical data indicate its use in treating yaws, a tropical disease caused by Treponema pallidum .

- Potential Use in Cancer Therapy : Some studies suggest that bismuth compounds may also exhibit anticancer properties, although more research is needed to elucidate this potential .

Research Findings

Recent studies have expanded our understanding of the biological activities of this compound:

- A study demonstrated that SBT significantly inhibited the growth of H. pylori strains isolated from patients, showing a reduction in bacterial load and virulence factors .

- Another investigation highlighted the compound's ability to restore the efficacy of antibiotics against resistant strains by inhibiting metallo-β-lactamases .

Case Studies

Several case studies have illustrated the effectiveness and safety profile of this compound:

- A clinical follow-up on yaws cases treated with SBT showed significant improvement in patients' conditions, underscoring its therapeutic potential .

- In a study involving rheumatoid arthritis patients, this compound was associated with nephrotic syndrome; however, this adverse effect was rare and necessitated careful patient monitoring during treatment .

Data Tables

The following table summarizes key findings related to the biological activity and clinical applications of this compound:

Properties

CAS No. |

31586-77-3 |

|---|---|

Molecular Formula |

C4H2BiNaO6 |

Molecular Weight |

378.02 g/mol |

IUPAC Name |

bismuth;sodium;(2R,3R)-2,3-dioxidobutanedioate |

InChI |

InChI=1S/C4H4O6.Bi.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1 |

InChI Key |

YPQBHUDKOKUINZ-OLXYHTOASA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Bi+3] |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |

Canonical SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3] |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

2,3-dihydroxy-butanedioicaci(r-(r*,r*))-butanedioicacibismuthsodiumsalt; tartaricacid,bismuthsodiumsalt; Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bismuth sodium salt |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.